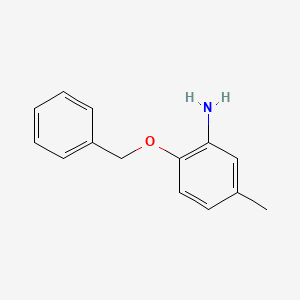

2-(Benzyloxy)-5-methylaniline

Description

BenchChem offers high-quality 2-(Benzyloxy)-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFBZKZNBBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-5-methylaniline synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-methylaniline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Benzyloxy)-5-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and advanced materials. We will explore the most prevalent and efficient synthetic strategy, which involves a two-step sequence: a Williamson ether synthesis followed by the reduction of a nitro aromatic intermediate. This document provides detailed experimental protocols, mechanistic insights, and critical analysis of experimental choices, grounded in established chemical principles. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and reproducible method for the preparation of this compound.

Introduction and Strategic Overview

2-(Benzyloxy)-5-methylaniline is a bifunctional organic molecule featuring a primary amine and a benzyl ether moiety. This unique combination of functional groups makes it an attractive building block for synthesizing more complex molecular architectures. The aniline group provides a nucleophilic site for a wide range of transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. The benzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis, if required in subsequent synthetic steps.

The synthesis of this target molecule is most logically approached through a two-step process starting from a commercially available precursor, 4-methyl-2-nitrophenol. This strategy is outlined below:

-

O-Benzylation : Formation of the benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic substitution reaction with a benzyl halide.[1][2][3]

-

Nitro Group Reduction : Conversion of the nitro group to a primary amine. This transformation can be achieved through various established reduction methods, with catalytic hydrogenation being one of the most common and efficient.[4][5][6]

This guide will focus on this primary pathway, providing a detailed, field-proven protocol for its execution.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-(Benzyloxy)-5-methylaniline guides our synthetic strategy. The primary amine can be derived from the reduction of a nitro group, a reliable and high-yielding transformation. This disconnection leads us to the intermediate, 1-(benzyloxy)-4-methyl-2-nitrobenzene. The benzyl ether bond in this intermediate can be formed through a Williamson ether synthesis, which disconnects the molecule into 4-methyl-2-nitrophenol and a benzyl halide. Both of these starting materials are readily available and cost-effective.

Caption: Retrosynthetic analysis of 2-(Benzyloxy)-5-methylaniline.

Synthesis Pathway: A Two-Step Approach

This section details the chemistry and experimental considerations for the synthesis of 2-(Benzyloxy)-5-methylaniline from 4-methyl-2-nitrophenol.

Step 1: Synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers.[3][7] It proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile displaces a halide from a primary alkyl halide.[1][2]

Mechanism and Rationale:

-

Deprotonation : The phenolic proton of 4-methyl-2-nitrophenol is acidic and is readily removed by a suitable base to form the corresponding phenoxide ion. The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are often preferred for phenols as they are effective, inexpensive, and easy to handle. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[2][8]

-

Nucleophilic Attack : The resulting phenoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide. This backside attack displaces the bromide leaving group in a concerted SN2 fashion, forming the C-O ether bond.[3]

-

Solvent Choice : A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal for this reaction. These solvents can solvate the cation of the base (e.g., K⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

Caption: Mechanism of the Williamson Ether Synthesis step.

Step 2: Reduction of 1-(Benzyloxy)-4-methyl-2-nitrobenzene to 2-(Benzyloxy)-5-methylaniline

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines.[4][5] Several methods exist, but catalytic hydrogenation is often the cleanest and most efficient.

Method Selection and Rationale:

-

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). It is highly efficient and often produces very clean products with water as the only byproduct. A key consideration when using this method for substrates containing a benzyl ether is the potential for hydrogenolysis (cleavage) of the benzyl C-O bond. This side reaction can be minimized by careful control of reaction conditions (e.g., lower hydrogen pressure, shorter reaction time) and catalyst selection.

-

Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.[4] These reactions can be vigorous and the workup can be more complex due to the need to neutralize large amounts of acid and remove metal salts.

-

Transfer Hydrogenation : An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule like hydrazine or ammonium formate is used in the presence of a catalyst.[9]

For this synthesis, we will focus on catalytic hydrogenation with Pd/C due to its high yield and clean reaction profile, with careful monitoring to prevent debenzylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene

-

Reagent Setup : To a 250 mL round-bottom flask, add 4-methyl-2-nitrophenol (10.0 g, 65.3 mmol), potassium carbonate (13.5 g, 97.9 mmol, 1.5 equiv), and 100 mL of N,N-dimethylformamide (DMF).

-

Reaction Initiation : Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (9.3 mL, 78.4 mmol, 1.2 equiv) dropwise to the suspension over 10 minutes.

-

Reaction Monitoring : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup : Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow solid should precipitate. Stir the suspension for 30 minutes.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 100 mL). Recrystallize the crude product from ethanol to yield 1-(benzyloxy)-4-methyl-2-nitrobenzene as a pale yellow solid.

Protocol 2: Synthesis of 2-(Benzyloxy)-5-methylaniline

-

Reagent Setup : In a hydrogenation flask or a suitable pressure vessel, dissolve the 1-(benzyloxy)-4-methyl-2-nitrobenzene (10.0 g, 41.1 mmol) obtained from the previous step in 150 mL of ethanol or ethyl acetate.

-

Catalyst Addition : Carefully add 10% palladium on carbon (50% wet, ~1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation : Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring : Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours. Caution: Over-running the reaction can lead to debenzylation.

-

Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or ethyl acetate).

-

Isolation and Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, the product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(Benzyloxy)-5-methylaniline as a solid or oil.

Data Summary

| Compound | Formula | MW ( g/mol ) | Appearance | Yield (%) | Key Spectroscopic Data (Predicted/Reported) |

| 1-(Benzyloxy)-4-methyl-2-nitrobenzene | C₁₄H₁₃NO₃ | 243.26 | Pale yellow solid | 85-95 | ¹H NMR (CDCl₃, δ) : ~7.9 (d, 1H), ~7.4-7.2 (m, 6H), ~7.1 (d, 1H), ~5.2 (s, 2H), ~2.4 (s, 3H). |

| 2-(Benzyloxy)-5-methylaniline | C₁₄H₁₅NO | 213.28 | Off-white solid or oil | 90-98 | ¹H NMR (CDCl₃, δ) : ~7.4-7.2 (m, 5H), ~6.8 (d, 1H), ~6.6 (m, 2H), ~5.1 (s, 2H), ~3.8 (br s, 2H, NH₂), ~2.2 (s, 3H).[10][11][12] |

Workflow Visualization

Caption: Experimental workflow for the synthesis of 2-(Benzyloxy)-5-methylaniline.

Conclusion

The synthesis of 2-(Benzyloxy)-5-methylaniline is reliably achieved through a robust two-step sequence commencing with 4-methyl-2-nitrophenol. The described protocol, employing a Williamson ether synthesis followed by catalytic hydrogenation, is high-yielding, scalable, and utilizes readily available reagents. Critical to the success of this pathway is the careful execution of each step: ensuring complete phenoxide formation in the ether synthesis and diligent monitoring of the hydrogenation to prevent the undesired cleavage of the benzyl ether protecting group. This guide provides a solid, validated foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and materials science.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Mukherjee, A., Adak, M. K., Chowdhury, A., & Dhak, D. (2018). Synthesis of Cost-effective Trimetallic Oxide Nanocatalysts for the Reduction of Nitroarenes in Presence of NaBH4 in an Aqueous Medium. ResearchGate. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Google Patents. (2015).

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

SpectraBase. 2-Benzyloxy-5-ethyl-4-methoxy-3-methyl aniline. [Link]

-

PubChemLite. 5-(benzyloxy)-2-methylaniline hydrochloride (C14H15NO). [Link]

-

ACS Publications. Reduction of nitrobenzene to aniline. Industrial & Engineering Chemistry Product Research and Development. [Link]

- Google Patents. (1988). EP0285109A1 - Process for the preparation of 2-amino-4-acylamino-phenyl ether.

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. Organic Syntheses Procedure. [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

PrepChem.com. Synthesis of amino-2-hydroxy-5-methylhexyl benzyl ether. [Link]

-

Organic Syntheses. Benzylaniline. Organic Syntheses Procedure. [Link]

-

ChemRxiv. (2021). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

mzCloud. 2 Methoxy 5 methylaniline. [Link]

-

PubChemLite. 2-(benzyloxy)-n-methylaniline hydrochloride (C14H15NO). [Link]

-

NIH. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. [Link]

- Google Patents. (2016). CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.

- Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

PubMed. (2020). Targeting the alternative bile acid synthetic pathway for metabolic diseases. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 10. 859791-73-4|2-(Benzyloxy)-5-methylaniline|BLD Pharm [bldpharm.com]

- 11. biosynth.com [biosynth.com]

- 12. 859791-73-4 CAS MSDS (2-(BENZYLOXY)-5-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-5-methylaniline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential applications of 2-(Benzyloxy)-5-methylaniline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is crucial for its effective utilization. This document is structured to deliver not just data, but also expert insights into the experimental and theoretical considerations surrounding this molecule.

Molecular Identity and Structure

2-(Benzyloxy)-5-methylaniline, with the CAS Number 859791-73-4, is an aromatic amine containing a benzyloxy substituent ortho to the amino group and a methyl group in the para position.[1] Its molecular formula is C₁₄H₁₅NO, and it has a molecular weight of 213.28 g/mol .[1]

The structure of 2-(Benzyloxy)-5-methylaniline is foundational to its chemical behavior. The presence of the electron-donating amino and methyl groups, along with the bulky, electron-withdrawing benzyloxy group, creates a unique electronic and steric environment that influences its reactivity, intermolecular interactions, and ultimately, its utility in various applications.

Figure 1. Chemical structure of 2-(Benzyloxy)-5-methylaniline.

Physicochemical Properties: A Comparative Analysis

| Property | 2-(Benzyloxy)-5-methylaniline (Predicted/Estimated) | N-Benzyl-N-methylaniline (Experimental) | 2-Methoxy-5-methylaniline (Experimental) | Vanillin (Experimental) |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅N | C₈H₁₁NO | C₈H₈O₃ |

| Molecular Weight | 213.28 g/mol [1] | 197.28 g/mol [2] | 137.18 g/mol | 152.15 g/mol |

| Melting Point | Solid at room temperature (estimated) | 9.3 °C[2] | 50-52 °C | 81-83 °C[3] |

| Boiling Point | > 300 °C (estimated) | 316.2 °C at 760 mmHg[2] | 235 °C | 170 °C at 15 mmHg[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) (predicted)[2] | Insoluble in water; Soluble in ethanol, ether[2] | - | Slightly soluble in water |

| pKa | ~4-5 (amine) (estimated) | 4.38 ± 0.50 (predicted)[2] | - | 7.4 |

Expert Insights:

-

Melting and Boiling Points: The presence of the larger benzyloxy group and the potential for hydrogen bonding through the amine group in 2-(Benzyloxy)-5-methylaniline suggest a higher melting and boiling point compared to N-benzyl-N-methylaniline, which lacks the hydrogen-bonding donor. The experimental melting point of the related 2-Methoxy-5-methylaniline (50-52 °C) provides a reasonable lower-bound estimate.

-

Solubility: As with most anilines with large aromatic substituents, 2-(Benzyloxy)-5-methylaniline is expected to have very low solubility in water.[2][4] Its nonpolar character suggests good solubility in common organic solvents like ethanol, ether, and chlorinated solvents.

-

pKa: The basicity of the aniline nitrogen is influenced by both the electron-donating methyl group and the electron-withdrawing benzyloxy group. The pKa is predicted to be in the typical range for anilines, around 4-5. Computational prediction methods can provide more precise estimates.[5][6][7][8]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Figure 2. Proposed synthesis of 2-(Benzyloxy)-5-methylaniline.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-4-methylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Addition of Benzylating Agent: While stirring the suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Benzyloxy)-5-methylaniline.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: A moderately strong, non-nucleophilic base like K₂CO₃ is chosen to deprotonate the phenolic hydroxyl group selectively over the less acidic amino group. A polar aprotic solvent like acetone or DMF is used to facilitate the Sₙ2 reaction.

-

Control of Stoichiometry: Using a slight excess of benzyl bromide ensures complete conversion of the starting phenol. A large excess should be avoided to minimize potential N-benzylation as a side reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and potential side products.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral features of 2-(Benzyloxy)-5-methylaniline can be predicted based on its structure and data from analogous compounds.[9][10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will appear as distinct multiplets due to their different chemical environments. The five protons of the benzyl group will also resonate in this region.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet around δ 5.0-5.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-4.5 ppm) and is D₂O exchangeable.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the oxygen will be shifted downfield.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70-75 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretching: A pair of characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the ether linkage around 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 213.

-

Fragmentation: A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragment would likely be observed from the loss of the benzyl group, resulting in a peak at m/z = 122.

Applications in Research and Drug Development

Derivatives of aniline and compounds containing the benzyloxy moiety are prevalent in medicinal chemistry and drug discovery.[13][14][15] While specific applications of 2-(Benzyloxy)-5-methylaniline are not extensively documented, its structural features suggest significant potential in several areas:

-

Scaffold for Bioactive Molecules: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a handle for further functionalization, such as amide or sulfonamide formation.

-

Enzyme Inhibitors: Aniline derivatives are known to inhibit various enzymes. The specific substitution pattern of 2-(Benzyloxy)-5-methylaniline could be explored for its potential to inhibit targets such as kinases, monoamine oxidases, or other enzymes implicated in disease.[13]

-

Materials Science: Aromatic amines are used in the synthesis of polymers and dyes. The properties of 2-(Benzyloxy)-5-methylaniline could be leveraged in the development of novel materials with specific optical or electronic properties.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-5-methylaniline is not widely available, based on the data for the structurally related 3-(Benzyloxy)-4-methylaniline, the following precautions should be taken:[16]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and potentially respiratory irritation.[16]

-

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[17]

-

Use only in a well-ventilated area.

-

Self-Validating System for Protocols:

Any experimental work with this compound should be conducted in a fume hood by trained personnel. Standard laboratory safety protocols should be strictly followed. Due to the lack of extensive toxicological data, it should be handled with care, assuming it is a hazardous substance.

Conclusion

2-(Benzyloxy)-5-methylaniline is a compound with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet available, this guide provides a robust framework for understanding its physicochemical properties, a plausible synthetic route, and predicted spectral characteristics based on sound scientific principles and comparative analysis with related molecules. As research into this and similar compounds continues, a more complete experimental profile will undoubtedly emerge, further enabling its application in innovative scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-(benzyloxy)-n-methylaniline hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

-

SpectraBase. (n.d.). 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

-

ChemBK. (n.d.). METHYLBENZYLANILINE. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

mzCloud. (2018). 2 Methoxy 5 methylaniline. Retrieved from [Link]

-

ChemRxiv. (n.d.). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(N-methylanilino)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (Benzyloxy)(methyl)amine. Retrieved from [Link]

-

PubMed. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Retrieved from [Link]

-

International Journal of Environmental Sciences. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. 859791-73-4|2-(Benzyloxy)-5-methylaniline|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Vanillin | 121-33-5 [chemicalbook.com]

- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 6. peerj.com [peerj.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. eprints.usm.my [eprints.usm.my]

- 12. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]

- 15. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-5-methylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-methylaniline is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its structure, which combines a benzyloxy group and a methylaniline moiety, makes it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical identifiers, physical and chemical properties, likely synthetic routes, spectroscopic characterization, and potential applications, with a particular focus on its relevance in drug discovery and development.

Core Identifiers and Chemical Structure

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers for 2-(Benzyloxy)-5-methylaniline.

| Identifier | Value | Source |

| CAS Number | 859791-73-4 | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| IUPAC Name | 2-(Benzyloxy)-5-methylaniline | |

| Synonyms | 5-methyl-2-(phenylmethoxy)aniline | |

| Benzenamine, 5-methyl-2-(phenylmethoxy)- |

The chemical structure of 2-(Benzyloxy)-5-methylaniline consists of a central aniline ring substituted with a methyl group at the 5-position and a benzyloxy group at the 2-position.

Physicochemical Properties

Understanding the physicochemical properties of 2-(Benzyloxy)-5-methylaniline is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Melting Point | 32-33 °C | [1] |

| Boiling Point (Predicted) | 361.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.89 ± 0.10 | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A common and effective method for the benzylation of a phenolic hydroxyl group is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.

Experimental Protocol: Proposed Synthesis of 2-(Benzyloxy)-5-methylaniline

Materials:

-

2-Amino-4-methylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-methylphenol and a suitable solvent such as acetone or DMF.

-

Addition of Base: Add an excess of a mild base, such as potassium carbonate. This will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(Benzyloxy)-5-methylaniline.

Causality in Experimental Choices:

-

Choice of Base: A mild base like potassium carbonate is preferred to avoid potential side reactions with the amine group. Stronger bases could lead to the deprotonation of the aniline nitrogen, resulting in undesired N-benzylation.

-

Choice of Solvent: Acetone and DMF are excellent solvents for this type of reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

Proposed workflow for the synthesis of 2-(Benzyloxy)-5-methylaniline.

Spectroscopic Characterization

The structural elucidation of 2-(Benzyloxy)-5-methylaniline would be confirmed through various spectroscopic techniques. Based on analogous compounds, the following spectral data can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The protons on the aniline ring will show a specific splitting pattern based on their substitution. The five protons of the benzyl group will also appear in this region.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet around 5.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range, typically between 3.5-4.5 ppm, and is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A singlet around 2.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Methylene Carbon (-O-CH₂-Ph): A signal around 70 ppm.

-

Methyl Carbon (-CH₃): A signal around 20 ppm.

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 213. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.

Applications in Drug Discovery and Development

The 2-(benzyloxy)-5-methylaniline scaffold is of significant interest in medicinal chemistry. The benzyloxy group can act as a key pharmacophore, participating in hydrogen bonding and hydrophobic interactions with biological targets.[2] The methylaniline portion provides a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy.[3] The specific substitution pattern of 2-(benzyloxy)-5-methylaniline makes it a valuable precursor for the synthesis of targeted therapeutics. For instance, similar anilines are used to construct the anilinopyrimidine and anilinoquinoline scaffolds found in several FDA-approved tyrosine kinase inhibitors.[3]

Role of 2-(Benzyloxy)-5-methylaniline in a drug discovery workflow.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(Benzyloxy)-5-methylaniline.

Hazard Identification:

-

GHS Classification: Based on data for analogous compounds, it is likely to be classified as an irritant.[1] It may cause skin and eye irritation.[4] Inhalation of dust or vapors may cause respiratory tract irritation.[4]

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid contact with skin, eyes, and clothing.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

2-(Benzyloxy)-5-methylaniline is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an attractive building block for the creation of novel and complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be reliably inferred from well-established chemical principles and data from closely related analogues. Further research into the applications of this compound is warranted and could lead to the development of new therapeutic agents and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Universidad de La Rioja. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-(benzyloxy)-2-methylaniline hydrochloride. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

PubChem. (n.d.). 2-(benzyloxy)-n-methylaniline hydrochloride. Retrieved from [Link]

- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.

- Murár, M., Addová, G., & Boháč, A. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1533–1538.

- Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475.

-

Medium. (2025, November 10). This article reminded me of the importance of high-quality pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). N-Benzyl-N-methylaniline for synthesis. Retrieved from [Link]

Sources

- 1. 859791-73-4 CAS MSDS (2-(BENZYLOXY)-5-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data and Interpretation of 2-(Benzyloxy)-5-methylaniline: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Benzyloxy)-5-methylaniline, a key intermediate in various synthetic applications. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from closely related analogues to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

2-(Benzyloxy)-5-methylaniline (C₁₄H₁₅NO, Molar Mass: 213.28 g/mol ) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The structure comprises a p-substituted aniline ring, a benzyloxy ether linkage, and a methyl group. Understanding the interplay of these components is crucial for accurate spectral interpretation.

Diagram: Molecular Structure of 2-(Benzyloxy)-5-methylaniline

Caption: Molecular structure of 2-(Benzyloxy)-5-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-5-methylaniline are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino and benzyloxy groups and the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.30 - 7.50 | Multiplet | 5H | Benzyl-H | Protons of the monosubstituted benzyl ring typically appear in this region. |

| ~6.80 | Doublet | 1H | Aniline-H (ortho to -OBn) | Shielded by the electron-donating benzyloxy group. |

| ~6.65 | Doublet of doublets | 1H | Aniline-H (para to -OBn) | Influenced by both the benzyloxy and amino groups. |

| ~6.60 | Doublet | 1H | Aniline-H (meta to -OBn) | Least shielded of the aniline protons. |

| ~5.05 | Singlet | 2H | -O-CH₂-Ph | Benzylic protons adjacent to an oxygen atom. |

| ~3.60 | Broad Singlet | 2H | -NH₂ | Amine protons, chemical shift can vary with solvent and concentration. |

| ~2.20 | Singlet | 3H | -CH₃ | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are predicted based on the analysis of similar substituted aniline and benzyl ether compounds.[1][2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~148.0 | Aniline C-NH₂ | Carbon attached to the nitrogen atom. |

| ~145.0 | Aniline C-OBn | Carbon attached to the benzyloxy group. |

| ~137.0 | Benzyl C (quaternary) | Quaternary carbon of the benzyl group. |

| ~130.0 | Aniline C-CH₃ | Carbon bearing the methyl group. |

| ~128.5 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~128.0 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~127.5 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~118.0 | Aniline CH | Aromatic CH carbon on the aniline ring. |

| ~115.0 | Aniline CH | Aromatic CH carbon on the aniline ring. |

| ~113.0 | Aniline CH | Aromatic CH carbon on the aniline ring. |

| ~70.0 | -O-CH₂-Ph | Benzylic carbon adjacent to the oxygen atom. |

| ~20.5 | -CH₃ | Methyl carbon. |

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)-5-methylaniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Shimming: Homogenize the magnetic field by shimming the instrument to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shift and multiplicity of each signal. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Benzyloxy)-5-methylaniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-O ether linkage, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3450 - 3350 | Medium, two bands | N-H stretch (primary amine) | Primary aromatic amines typically show two distinct N-H stretching bands.[3] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretch | From the -CH₂- and -CH₃ groups. |

| 1620 - 1580 | Strong | N-H bend (scissoring) | A characteristic bending vibration for primary amines.[3] |

| 1520 - 1450 | Strong to Medium | Aromatic C=C stretch | Multiple bands are expected due to the two aromatic rings. |

| 1250 - 1200 | Strong | Aryl C-O stretch | Characteristic of the aryl ether linkage. |

| 1335 - 1250 | Strong | Aromatic C-N stretch | The C-N bond in aromatic amines absorbs in this region.[3] |

| 850 - 800 | Strong | C-H out-of-plane bend | Indicative of the substitution pattern on the aniline ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 2-(Benzyloxy)-5-methylaniline is expected to show a molecular ion peak ([M]⁺˙) at m/z 213. The fragmentation pattern will likely be dominated by cleavage of the benzylic C-O and C-C bonds, as these are relatively weak bonds and lead to the formation of stable carbocations.

| Predicted m/z | Proposed Fragment Ion | Formation Pathway |

| 213 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion |

| 122 | [C₇H₈NO]⁺ | Loss of the phenyl radical (•C₆H₅) |

| 106 | [C₇H₈N]⁺ | α-cleavage with loss of the benzyloxy radical (•OCH₂C₆H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the benzylic bond. |

Diagram: Predicted Mass Spectrometry Fragmentation of 2-(Benzyloxy)-5-methylaniline

Caption: Predicted major fragmentation pathways for 2-(Benzyloxy)-5-methylaniline in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(Benzyloxy)-5-methylaniline. By drawing on established spectroscopic principles and data from analogous compounds, a comprehensive and scientifically grounded interpretation of the expected spectral data has been presented. The included experimental protocols offer practical guidance for researchers working on the synthesis and characterization of this and related molecules. This guide serves as a valuable resource for the scientific community, facilitating the unambiguous identification and further investigation of 2-(Benzyloxy)-5-methylaniline.

References

-

SpectraBase. 2-Benzyloxy-5-ethyl-4-methoxy-3-methyl aniline - Optional[MS (GC)] - Spectrum. [Link]

-

Huang, S., et al. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

-

NIST. 4-Methylbenzylidene-4-methylaniline - Mass spectrum (electron ionization). [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Table of Contents. [Link]

-

Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. The Royal Society of Chemistry. [Link]

-

PubChem. p-Toluidine. [Link]

-

SpectraBase. p-Toluidine - Optional[MS (GC)] - Spectrum. [Link]

-

Pharmaffiliates. 2-Benzyloxyaniline. [Link]

-

Matrix Fine Chemicals. 4-METHYLANILINE | CAS 106-49-0. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

SpectraBase. p-(benzyloxy)aniline, hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

Autech. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

NIST. Aniline, N-methyl- - Infrared Spectrum. [Link]

-

NIST. Aniline - Infrared Spectrum. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-5-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxy)-5-methylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for applications in drug development, process chemistry, and formulation science. This guide is designed to be a practical resource, combining theoretical insights with actionable methodologies to support rigorous scientific investigation.

Introduction: The Scientific Imperative for Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior throughout the entire lifecycle of development and application. From synthetic reaction kinetics and purification strategies to formulation design and ultimate bioavailability, a compound's ability to dissolve in various solvent systems is a cornerstone of successful chemical and pharmaceutical development.[1][2] 2-(Benzyloxy)-5-methylaniline, with its unique structural amalgamation of a polar aniline moiety, a non-polar methyl group, and a bulky benzyloxy substituent, presents a nuanced solubility profile that demands careful consideration.

This guide will first deconstruct the molecular architecture of 2-(Benzyloxy)-5-methylaniline to predict its interactions with a range of common organic solvents. Subsequently, it will provide a robust, step-by-step experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data necessary for their work.

Physicochemical Properties of 2-(Benzyloxy)-5-methylaniline

A foundational understanding of the intrinsic properties of 2-(Benzyloxy)-5-methylaniline is essential for predicting its solubility. These properties, summarized in Table 1, dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Chemical Name | 2-(Benzyloxy)-5-methylaniline | [3] |

| CAS Number | 859791-73-4 | [3] |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point (Predicted) | 361.7±27.0 °C | [3] |

| Density (Predicted) | 1.106±0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.89±0.10 | [3] |

The presence of the amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor.[4] Conversely, the aromatic rings and the methyl group contribute to the molecule's hydrophobic character, favoring interactions with non-polar solvents through van der Waals forces.[4] The benzyloxy group adds steric bulk and further influences the molecule's overall polarity.

Predicted Solubility Profile: A Theoretical Framework

Based on the "like dissolves like" principle, a qualitative prediction of the solubility of 2-(Benzyloxy)-5-methylaniline in various classes of organic solvents can be established.[5][6] This framework provides a rational basis for solvent selection in experimental studies.

Table 2: Predicted Qualitative Solubility of 2-(Benzyloxy)-5-methylaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The aniline moiety's ability to form hydrogen bonds with the hydroxyl groups of protic solvents will be a primary driver of solubility.[4][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | The high dipole moments of these solvents can effectively solvate the polar amine group of 2-(Benzyloxy)-5-methylaniline.[6] |

| Non-Polar | Toluene, Hexane | Low to Moderate | The presence of two aromatic rings and a methyl group will allow for some solubility in non-polar solvents through London dispersion forces. However, the polar amine group will limit high solubility.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents possess a moderate polarity that can accommodate both the polar and non-polar regions of the molecule.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound.[6]

Materials and Equipment

-

2-(Benzyloxy)-5-methylaniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid 2-(Benzyloxy)-5-methylaniline. A visible excess of solid should remain at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 2-(Benzyloxy)-5-methylaniline of known concentrations.

-

Determine the concentration of 2-(Benzyloxy)-5-methylaniline in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility and Their Implications

Several factors can influence the solubility of 2-(Benzyloxy)-5-methylaniline, and understanding these is crucial for its practical application.

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[7] This relationship is important for processes like crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility map for this compound.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it is worth noting that the basicity of the aniline group means that the aqueous solubility of 2-(Benzyloxy)-5-methylaniline would be highly pH-dependent.[4] In acidic solutions, the amine group will be protonated, forming a more soluble salt.[4]

The following diagram illustrates the logical relationship between the molecular structure of 2-(Benzyloxy)-5-methylaniline and its predicted solubility.

Caption: Relationship between molecular structure and predicted solubility.

Conclusion

While specific quantitative solubility data for 2-(Benzyloxy)-5-methylaniline is not widely published, a robust understanding of its physicochemical properties allows for a strong predictive framework. This guide has provided a theoretical basis for anticipating its solubility in common organic solvents and, crucially, has detailed a comprehensive experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers in drug development and chemical synthesis can generate the reliable solubility data essential for advancing their projects.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. Benchchem.

- Aniline - Solubility of Things. Solubilityofthings.com.

- 2-(BENZYLOXY)-5-METHYLANILINE Product Description. ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. 859791-73-4 CAS MSDS (2-(BENZYLOXY)-5-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Benzyloxy)-5-methylaniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the molecular structure and conformational landscape of 2-(Benzyloxy)-5-methylaniline. Given the prevalence of aniline derivatives in medicinal chemistry, a deep understanding of their three-dimensional structure is paramount for predicting molecular interactions, designing novel therapeutics, and understanding structure-activity relationships (SAR).[1][2] This document moves beyond a simple recitation of facts to provide a practical framework for both computational and experimental analysis, grounded in established scientific principles.

The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For a molecule like 2-(Benzyloxy)-5-methylaniline, which possesses multiple rotatable bonds, it can exist in a variety of conformations. Identifying the low-energy, and therefore most probable, conformations is critical for understanding how it might interact with a biological target, such as an enzyme's active site. The benzyloxy and aniline moieties are common pharmacophores, and their relative orientation can dictate the molecule's efficacy and selectivity. Computational studies on aniline derivatives have shown that substituents significantly influence their electronic and photophysical properties, which can be harnessed in drug design.[3]

Theoretical Approach: In Silico Conformational Prediction

Before embarking on potentially resource-intensive experimental work, computational modeling provides an invaluable first look into the molecule's structural possibilities. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular geometries, energies, and other electronic properties with high accuracy.[4][5]

Rationale for DFT-Based Approach

For flexible molecules like 2-(Benzyloxy)-5-methylaniline, a conformational search followed by geometry optimization is essential. DFT, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), offers a robust balance of computational cost and accuracy for systems of this size.[3][5][6] This level of theory is well-suited to capture the subtle electronic and steric effects that govern the conformational preferences of aniline derivatives.[1][7]

Step-by-Step Computational Workflow for Conformational Analysis

A rigorous computational analysis would proceed as follows:

-

Initial Structure Generation: A 2D representation of 2-(Benzyloxy)-5-methylaniline is drawn and converted to a 3D structure using a molecular editor like Avogadro or GaussView.[3]

-

Conformational Search: A systematic or stochastic search is performed by rotating the key dihedral angles (see section 4) to generate a diverse set of possible conformations.

-

Geometry Optimization: Each of these conformations is then optimized using a DFT method. This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Analysis of Results: The optimized structures are then ranked by their relative energies to identify the most stable conformers. Key structural parameters such as bond lengths, bond angles, and dihedral angles are recorded.

Visualizing the Computational Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactions of 2-(Benzyloxy)-5-methylaniline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential chemical reactions involving 2-(Benzyloxy)-5-methylaniline, a versatile intermediate in the synthesis of complex organic molecules. With its unique substitution pattern, this compound offers a reactive amino group and an aromatic ring amenable to various transformations, making it a valuable building block in medicinal chemistry and materials science. This document will delve into the core reactivity of this aniline derivative, providing field-proven insights, detailed experimental protocols, and a robust framework for its application in research and development.

Introduction: Structural Features and Synthetic Utility

2-(Benzyloxy)-5-methylaniline, with the CAS number 859791-73-4, is an aromatic amine characterized by a benzyloxy group ortho to the amino functionality and a methyl group in the para position.[1] The chemical formula is C14H15NO, and its molecular weight is 213.28 g/mol .[1] This substitution pattern imparts specific electronic and steric properties that influence its reactivity. The electron-donating nature of the amino and benzyloxy groups activates the aromatic ring towards electrophilic substitution, while the amino group itself serves as a key nucleophile and a precursor for a variety of functional group transformations. Its primary utility lies in its role as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1]

The synthesis of 2-(Benzyloxy)-5-methylaniline can be achieved through the reaction of 2-amino-5-methylphenol with benzyl alcohol under acidic conditions.[1] This Williamson ether synthesis variant provides a straightforward route to this valuable starting material.

Core Reactivity: A Focus on Key Transformations

The chemical behavior of 2-(Benzyloxy)-5-methylaniline is dominated by the reactivity of its primary aromatic amine and the activated benzene ring. This section will explore three fundamental classes of reactions: N-Acylation, Diazotization and Azo Coupling, and Palladium-Catalyzed Cross-Coupling Reactions.

N-Acylation: Formation of Amides

The nucleophilic amino group of 2-(Benzyloxy)-5-methylaniline readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This transformation is fundamental in organic synthesis, as the resulting amide bond is a common feature in many biologically active molecules. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the acidic byproduct, are often employed for this purpose.[]

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the desired product and the presence of other functional groups. Acid chlorides are highly reactive and often require milder conditions and a base to scavenge the generated HCl. Acid anhydrides are less reactive and may require heating or a catalyst. The use of a base, such as pyridine or triethylamine, not only neutralizes the acid byproduct but can also act as a nucleophilic catalyst.

Self-Validating System: The success of the acylation can be easily monitored by techniques such as Thin Layer Chromatography (TLC), where the disappearance of the starting aniline and the appearance of the less polar amide product can be observed. The product can be purified by recrystallization or column chromatography, and its identity confirmed by spectroscopic methods (NMR, IR, MS).

Experimental Protocol: N-Benzoylation of 2-(Benzyloxy)-5-methylaniline

-

Materials:

-

2-(Benzyloxy)-5-methylaniline

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(Benzyloxy)-5-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(2-(benzyloxy)-5-methylphenyl)benzamide.

-

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) |

| 2-(Benzyloxy)-5-methylaniline | Benzoyl chloride | N-(2-(benzyloxy)-5-methylphenyl)benzamide | DCM | Pyridine | >90 (Typical) |

| 2-(Benzyloxy)-5-methylaniline | Acetic anhydride | N-(2-(benzyloxy)-5-methylphenyl)acetamide | Toluene | None | >85 (Typical) |

Visualization of Experimental Workflow:

Caption: General mechanism of diazotization and azo coupling.

Palladium-Catalyzed Cross-Coupling Reactions: Biaryl Synthesis

The amino group of 2-(Benzyloxy)-5-methylaniline can be a directing group in C-H activation reactions, or the aniline itself can be a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. For the latter, the aniline would typically first be converted to an aryl halide or triflate. The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid partner. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

Self-Validating System: The progress of the reaction can be monitored by LC-MS or GC-MS to observe the formation of the product and the consumption of the starting materials. The biaryl product can be purified by column chromatography, and its structure can be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Protocol: Suzuki-Miyaura Coupling of a Derivative of 2-(Benzyloxy)-5-methylaniline

Note: This is a representative protocol, as the aniline must first be converted to a suitable coupling partner (e.g., an aryl bromide).

-

Materials:

-

Aryl bromide derived from 2-(Benzyloxy)-5-methylaniline (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

A suitable solvent (e.g., dioxane/water mixture)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the biaryl product.

-

Data Presentation:

| Aryl Halide Derivative of Aniline | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| (Hypothetical) 2-Bromo-1-(benzyloxy)-4-methylbenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | >80 (Typical) |

| (Hypothetical) 2-Bromo-1-(benzyloxy)-4-methylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | >75 (Typical) |

Visualization of Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Development

Aniline derivatives are privileged scaffolds in medicinal chemistry due to their ability to participate in a wide range of synthetic transformations, leading to diverse molecular architectures. The structural motifs accessible from 2-(Benzyloxy)-5-methylaniline, such as substituted benzamides and biaryls, are frequently found in biologically active compounds. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a new site for functionalization or to act as a key pharmacophoric feature.

Conclusion

2-(Benzyloxy)-5-methylaniline is a valuable and versatile building block for organic synthesis. Its reactivity, centered around the primary amino group and the activated aromatic ring, allows for its participation in a variety of important chemical transformations, including N-acylation, diazotization and azo coupling, and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules with potential applications in a range of scientific disciplines.

References

-

859791-73-4 - ChemBK. (2024-04-09). Available at: [Link]

-

Synthesis of amides. (n.d.). Chemistry Education. Available at: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). Chemistry Central Journal, 11(1), 93. Available at: [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The Synthesis of Azo Dyes. (n.d.). Available at: [Link]

-

An Overview of Preparation for Different Azo Compounds. (2024-03-15). Al-Nahrain Journal of Science, 27(1), 1-8. Available at: [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(5), 1234-1242. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). Organics, 2(4), 415-426. Available at: [Link]

-

Synthesis of biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. (2025-06-03). Chemistry – An Asian Journal, 20(11), e202500329. Available at: [Link]

Sources

safety, handling, and MSDS for 2-(Benzyloxy)-5-methylaniline

An In-depth Technical Guide to the Safety, Handling, and Properties of 2-(Benzyloxy)-5-methylaniline